ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5, a methylthio group at position 3, and an ethyl ester group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamides with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction typically proceeds in ethanol as a solvent and requires heating to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is achieved through binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group at position 4.
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at position 4.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBKSVLSRJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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